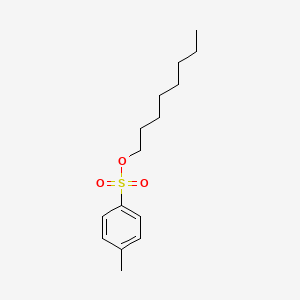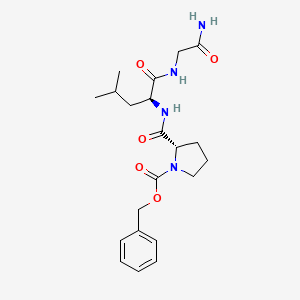![molecular formula C20H22O B1581270 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene CAS No. 85583-83-1](/img/structure/B1581270.png)
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene
Overview
Description
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C20H22O It is characterized by the presence of a butyl group attached to a benzene ring, which is further substituted with an ethynyl group linked to another benzene ring bearing an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxyphenylacetylene: This can be achieved by the ethynylation of 4-ethoxyiodobenzene using a palladium-catalyzed Sonogashira coupling reaction with acetylene.
Coupling Reaction: The 4-ethoxyphenylacetylene is then coupled with 1-bromo-4-butylbenzene in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The ethynyl group can participate in pi-pi interactions, while the butyl and ethoxy groups can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-Butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butyl-4-[2-(4-phenyl)ethynyl]benzene: Lacks the ethoxy group, affecting its chemical properties and applications.
Uniqueness: 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is unique due to the presence of both butyl and ethoxy groups, which influence its chemical reactivity and potential applications. The ethynyl linkage provides rigidity and conjugation, making it useful in materials science and organic electronics.
Properties
IUPAC Name |
1-butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-3-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21-4-2/h7-10,13-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULERJJLPGXLNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346187 | |
| Record name | 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85583-83-1 | |
| Record name | 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


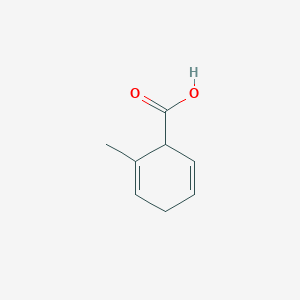


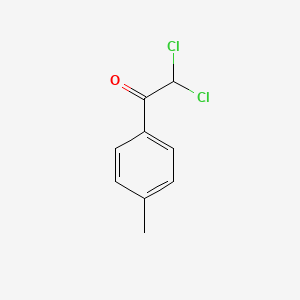

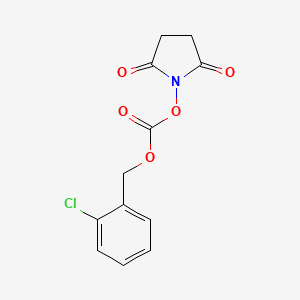


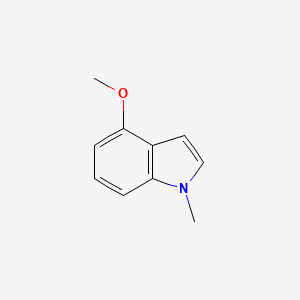
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)

